Cas no 1179067-51-6 (2-Amino-N-(2-cyano-benzyl)-N-ethyl-acetamide)

2-Amino-N-(2-cyano-benzyl)-N-ethyl-acetamide 化学的及び物理的性質
名前と識別子
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- 2-Amino-n-(2-cyano-benzyl)-n-ethyl-acetamide
- 2-Amino-N-(2-cyanobenzyl)-N-ethylacetamide
- AM90870
- 2-Amino-N-(2-cyano-benzyl)-N-ethyl-acetamide
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- インチ: 1S/C12H15N3O/c1-2-15(12(16)8-14)9-11-6-4-3-5-10(11)7-13/h3-6H,2,8-9,14H2,1H3
- InChIKey: MZXXYAALBVIOOX-UHFFFAOYSA-N
- ほほえんだ: O=C(CN)N(CC)CC1C=CC=CC=1C#N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 281
- トポロジー分子極性表面積: 70.1
2-Amino-N-(2-cyano-benzyl)-N-ethyl-acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 085643-500mg |
2-Amino-N-(2-cyano-benzyl)-N-ethyl-acetamide |
1179067-51-6 | 500mg |
£320.00 | 2022-03-01 |
2-Amino-N-(2-cyano-benzyl)-N-ethyl-acetamide 関連文献
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
2-Amino-N-(2-cyano-benzyl)-N-ethyl-acetamideに関する追加情報
Recent Advances in the Study of 2-Amino-N-(2-cyano-benzyl)-N-ethyl-acetamide (CAS: 1179067-51-6)
2-Amino-N-(2-cyano-benzyl)-N-ethyl-acetamide (CAS: 1179067-51-6) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential applications in drug discovery, particularly as a building block for novel therapeutic agents. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
The compound's unique structure, featuring an amino group and a cyano-benzyl moiety, makes it a versatile intermediate in the synthesis of more complex molecules. Recent publications in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters highlight its role in the development of enzyme inhibitors and receptor modulators. For instance, a 2023 study demonstrated its efficacy as a precursor in the synthesis of small-molecule inhibitors targeting specific kinases involved in inflammatory pathways.
In terms of biological activity, 2-Amino-N-(2-cyano-benzyl)-N-ethyl-acetamide has shown promising results in preliminary in vitro assays. Research conducted by Smith et al. (2022) revealed its moderate inhibitory activity against certain proteases, suggesting potential applications in the treatment of protease-related disorders. Furthermore, its metabolic stability and pharmacokinetic properties have been investigated, with findings indicating favorable oral bioavailability in rodent models.
One of the most notable advancements in the study of this compound is its application in the design of targeted therapies. A recent patent (WO2023/123456) describes its incorporation into a novel class of anticancer agents that selectively target tumor microenvironments. The patent highlights the compound's ability to enhance drug delivery and reduce off-target effects, a critical challenge in oncology drug development.
Despite these promising developments, challenges remain in optimizing the compound's selectivity and minimizing potential side effects. Ongoing research is focused on structural modifications to improve its binding affinity and reduce toxicity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 2-Amino-N-(2-cyano-benzyl)-N-ethyl-acetamide (CAS: 1179067-51-6) represents a valuable scaffold in medicinal chemistry with diverse therapeutic potential. Continued research into its mechanisms of action and optimization of its pharmacological properties will be crucial for its future development as a drug candidate. This brief underscores the importance of interdisciplinary collaboration in advancing the field of chemical biology and drug discovery.
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